molecular formula C18H16N2O4S B2918735 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate CAS No. 896306-96-0

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate

Cat. No.: B2918735
CAS No.: 896306-96-0
M. Wt: 356.4
InChI Key: SDWQEJGGMUOOSF-UHFFFAOYSA-N
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Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate is a complex heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular structure integrates a 4-oxo-4H-pyran core linked via a thioether bridge to a 1-methyl-1H-imidazole ring and esterified with a 2-methylbenzoate group. This unique architecture, particularly the imidazole moiety, is a key pharmacophore found in numerous biologically active molecules and is known to facilitate binding to enzyme active sites and various receptors . Compounds with this core structure are frequently investigated for their potential to modulate critical biological pathways. For instance, structurally related 4-oxo-4H-pyran-3-yl benzoate derivatives have been identified as potent and selective functional antagonists of the apelin (APJ) receptor, a G-protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis and energy metabolism . Similarly, other imidazole-containing molecules have been developed as potent inhibitors of transforming growth factor-β (TGF-β) type I receptor . The integration of the pyran, imidazole, and benzoate motifs within a single molecule makes this compound a valuable scaffold for probing structure-activity relationships (SAR) in drug discovery efforts. It is suited for use in high-throughput screening assays, enzyme inhibition studies, and receptor binding experiments to further elucidate its specific mechanism of action and potential research applications. This product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-12-5-3-4-6-14(12)17(22)24-16-10-23-13(9-15(16)21)11-25-18-19-7-8-20(18)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWQEJGGMUOOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate is a complex organic molecule featuring a unique combination of pyran and imidazole functionalities. This article focuses on its biological activity, particularly in terms of its potential therapeutic applications, including antibacterial, antifungal, and anticancer properties.

Structure

The chemical structure of the compound can be represented as follows:

C17H16N2O4S\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

This compound has a molecular weight of approximately 347.39 g/mol , characterized by the presence of a 4-oxo-4H-pyran moiety , an imidazole ring, and a thioether group that enhances its reactivity and biological interactions.

Table 1: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-(1-methylimidazolyl) thio benzoateContains imidazole and thioetherAntifungal properties
4-hydroxycoumarinLacks thioether but has similar ring structureAnticoagulant activity
3-hydroxyflavoneSimilar aromatic characterAntioxidant properties

The unique combination of structural features in This compound is significant for its potential therapeutic applications compared to these similar compounds.

Antibacterial and Antifungal Properties

Research indicates that compounds with a pyran core exhibit notable antibacterial and antifungal activities. The imidazole component is particularly associated with antifungal effects, making this compound a candidate for further exploration in medicinal chemistry. Studies have shown that derivatives of this compound can demonstrate significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

Anticancer Activity

The anticancer properties of This compound have been highlighted in several studies. For instance, it has been reported to induce apoptosis in specific cancer cell lines through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The imidazole moiety can interact with enzymes, potentially serving as an inhibitor.
  • Nucleophilic Substitution Reactions : The presence of thioether and carbonyl functionalities allows for nucleophilic substitutions, which may modify the compound to enhance its pharmacological potential.

Study on Cytotoxicity

In a study examining the cytotoxic effects of This compound , researchers found that the compound exhibited significant cytotoxicity against several human cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity, suggesting that further development could lead to new anticancer therapies.

Antifungal Activity Assessment

Another study focused on the antifungal properties of the compound, revealing that it effectively inhibited the growth of various fungal strains, including Candida species. The mechanism was attributed to disruption of fungal cell wall synthesis, demonstrating its potential as an antifungal agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Substituent on Benzoate/Other Group Molecular Weight Key Properties/Notes
Target Compound 2-methylbenzoate 402.41 (est.) No explicit data on melting point, solubility, or bioactivity in provided evidence.
6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(ethylthio)benzoate (CAS: 896311-70-9) 2-(ethylthio)benzoate 434.46 Safety guidelines include P210 (avoid heat/sparks); purity and stability data unspecified.
BI71749: 6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate (CAS: 896309-04-9) 2,6-difluorobenzoate 378.35 Fluorine substituents likely enhance metabolic stability and lipophilicity.
6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate (CAS: 896310-24-0) 3,5-bis(trifluoromethyl)benzoate 478.40 Strong electron-withdrawing groups may improve binding affinity in hydrophobic pockets.

Structural and Electronic Effects

  • Fluorinated derivatives (e.g., BI71749 and CAS 896310-24-0) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility . The ethylthio substituent in CAS 896311-70-9 introduces a sulfur atom, which could influence redox stability or metabolic pathways .

Pharmacological Potential

  • Imidazole Derivatives : Compounds with the (1-methyl-1H-imidazol-2-yl)thio group (e.g., MKI-833 in ) show anticancer activity, suggesting the target compound may interact with kinase pathways .
  • Antimicrobial Activity : Pyran-imidazole hybrids in demonstrated growth inhibition against microbes, though direct data for the target compound are lacking .

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